Cas no 1805435-18-0 (4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine)

4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine
-
- Inchi: 1S/C7H6F3N3O2/c8-5-3(2-11)1-4(13(14)15)12-6(5)7(9)10/h1,7H,2,11H2
- InChI Key: NHSMKEQODDVYOZ-UHFFFAOYSA-N
- SMILES: FC1C(C(F)F)=NC(=CC=1CN)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- XLogP3: 0.6
- Topological Polar Surface Area: 84.7
4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029033395-1g |
4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine |
1805435-18-0 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029033395-250mg |
4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine |
1805435-18-0 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029033395-500mg |
4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine |
1805435-18-0 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine Related Literature
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine
Introduction to 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine (CAS No. 1805435-18-0)
4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine, identified by its Chemical Abstracts Service number (CAS No. 1805435-18-0), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its nitro, fluoro, and difluoromethyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The aminomethyl group at the 4-position of the pyridine ring introduces a reactive amine functionality, which can participate in various chemical transformations such as condensation reactions, nucleophilic substitutions, and coupling reactions with other bioactive molecules. This versatility makes 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine a promising candidate for the synthesis of novel pharmacophores targeting a range of biological pathways.
In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate enzyme activity and protein-protein interactions. The nitro group in this compound can serve as a hydrogen bond acceptor or participate in redox reactions, depending on the molecular environment. Additionally, the presence of both fluoro and difluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for drug-like properties. These structural attributes have positioned 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine as a key intermediate in the synthesis of potential drug candidates.
One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory and autoimmune diseases. Pyridine derivatives have been extensively studied for their anti-inflammatory properties, particularly those that interact with cytokine pathways or modulate immune cell signaling. The aminomethyl group allows for further derivatization to create molecules that can selectively inhibit specific inflammatory mediators. Furthermore, preclinical studies have suggested that compounds with nitro and fluoro substituents may exhibit enhanced binding affinity to target proteins, leading to more potent therapeutic effects.
The pharmaceutical industry has increasingly focused on structure-activity relationship (SAR) studies to optimize drug candidates. 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine serves as an excellent starting point for such studies due to its well-defined functional groups and predictable reactivity. Researchers can systematically modify one or more substituents to evaluate their impact on biological activity. For instance, replacing the nitro group with an amine or hydroxyl group could alter the electronic properties of the molecule and influence its interaction with biological targets.
Advances in computational chemistry have further accelerated the drug discovery process by enabling virtual screening and molecular docking studies. These computational methods allow researchers to predict how 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine might interact with various biological targets, such as enzymes or receptors. By integrating experimental data with computational insights, scientists can design more targeted experiments to validate hypotheses about molecular interactions.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often improves pharmacokinetic profiles by enhancing binding affinity, metabolic stability, and oral bioavailability. In 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine, the presence of two fluorine atoms at different positions allows for fine-tuning of these properties. This dual fluorination can create steric and electronic effects that optimize interactions with biological targets while minimizing off-target effects.
In conclusion, 4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine (CAS No. 1805435-18-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of reactive functional groups and lipophilic substituents makes it an ideal candidate for further derivatization and optimization in drug discovery programs. As research continues to uncover new biological pathways and targets, compounds like this will play an increasingly important role in developing innovative treatments for human diseases.
1805435-18-0 (4-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-nitropyridine) Related Products
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 61549-49-3(9-Decenenitrile)
- 506-17-2(cis-Vaccenic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)



